

# Spectroscopic data interpretation of 2(5H)-Thiophenone

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## Compound of Interest

Compound Name: 2(5H)-Thiophenone

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An In-depth Technical Guide to the Spectroscopic Interpretation of **2(5H)-Thiophenone**

**Authored by: A Senior Application Scientist**

## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **2(5H)-Thiophenone** (CAS No: 3354-32-3), a pivotal heterocyclic compound in synthetic chemistry.[1] [2] As an  $\alpha,\beta$ -unsaturated thiolactone, its unique electronic and structural features present a distinct spectroscopic signature.[3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ) data. The causality behind spectral features is explained, providing a framework for the structural elucidation of related heterocyclic systems.

## Introduction: The Significance of 2(5H)-Thiophenone

**2(5H)-Thiophenone**, with the molecular formula  $\text{C}_4\text{H}_4\text{OS}$ , is a five-membered heterocyclic compound featuring a sulfur atom and a conjugated carbonyl group within its lactone ring.[4][5] Its structure is of significant interest due to the interplay between the sulfur lone-pair electrons and the carbonyl  $\pi$ -system, which influences its reactivity and aromaticity.[3] The molecule exists in tautomeric equilibrium with its enol form, 2-hydroxythiophene, although the ketone form is predominant under standard conditions.[3]

Accurate structural confirmation is the bedrock of any chemical research or drug development pipeline. Spectroscopic analysis provides the definitive, non-destructive means to achieve this confirmation. This guide synthesizes data from orthogonal techniques—MS, IR, and NMR—to build a self-validating and unambiguous structural profile of **2(5H)-Thiophenone**.

## Molecular Structure and Spectroscopic Overview

The structural features of **2(5H)-Thiophenone** are directly responsible for its characteristic spectroscopic output. The key components are:

- An  $\alpha,\beta$ -unsaturated carbonyl system: This imparts specific vibrational modes in IR and causes significant deshielding of nearby nuclei in NMR.
- A thioether (sulfide) within the ring: The sulfur atom influences the chemical shifts of adjacent protons and carbons.
- A five-membered ring: Ring strain and geometry dictate coupling constants and stereochemical relationships.

Diagram: Molecular Structure of **2(5H)-Thiophenone** with Atom Numbering

Caption: Numbering scheme for **2(5H)-Thiophenone** used for spectral assignments.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and structural motifs.

## Experimental Protocol: Electron Ionization (EI-MS)

- Sample Introduction: A dilute solution of **2(5H)-Thiophenone** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a radical cation known as the molecular ion ( $M^{\bullet+}$ ).

- **Fragmentation:** The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- **Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** Ions are detected, and their abundance is plotted against their  $m/z$  value to generate a mass spectrum.

## Data Interpretation

The mass spectrum of **2(5H)-Thiophenone** is characterized by a prominent molecular ion peak and several key fragment ions.<sup>[4][6]</sup>

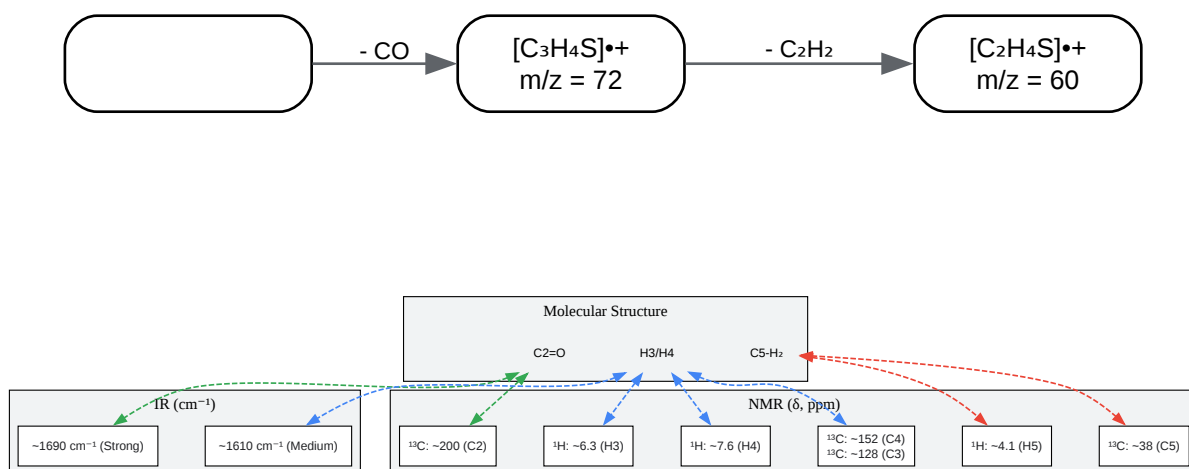
- **Molecular Ion ( $M^{•+}$ ):** The molecular formula  $C_4H_4OS$  gives an exact mass of 99.9983 Da and a nominal molecular weight of 100.14 g/mol.<sup>[4][5][6][7]</sup> The spectrum shows a strong molecular ion peak at  $m/z = 100$ , confirming the molecular weight. The presence of a sulfur atom is further corroborated by the  $M+2$  isotopic peak (from  $^{34}S$ ) at  $m/z = 102$ , with an abundance of approximately 4.4% relative to the  $M^{•+}$  peak.

Table 1: Key Mass Spectrometry Data for **2(5H)-Thiophenone**

$m/z$	Proposed Fragment	Formula	Notes
100	$[C_4H_4OS]^{•+}$	$C_4H_4OS$	<b>Molecular Ion (<math>M^{•+}</math>)</b>
72	$[M - CO]^{•+}$	$C_3H_4S$	Loss of carbon monoxide (a common fragmentation for cyclic ketones)

| 44 |  $[C_2H_4O]^{•+}$  or  $[CS]^{•+}$  |  $C_2H_4O$  /  $CS$  | Multiple possibilities, including fragments from ring cleavage. |

Diagram: Proposed EI-MS Fragmentation Pathway



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## References

- 1. scbt.com [scbt.com]
- 2. 3354-32-3 Cas No. | Thiophen-2(5H)-one | Apollo [store.apolloscientific.co.uk]
- 3. 2(5H)-Thiophenone | 3354-32-3 | Benchchem [benchchem.com]
- 4. 2(5H)-Thiophenone [webbook.nist.gov]
- 5. 2(5H)-Thiophenone [webbook.nist.gov]
- 6. 2(5H)-Thiophenone | C4H4OS | CID 137898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
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